molecular formula C6H9N3O2 B1462132 3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid CAS No. 959240-56-3

3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid

Cat. No.: B1462132
CAS No.: 959240-56-3
M. Wt: 155.15 g/mol
InChI Key: BBTCDVHATAGJDI-UHFFFAOYSA-N
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Description

3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a propanoic acid moiety at the 3-position.

Properties

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-4-7-8-5(9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTCDVHATAGJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650974
Record name 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-56-3
Record name 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid
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Biological Activity

3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid (CAS: 959240-56-3) is a triazole-derived compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₉N₃O₂
  • Molecular Weight : 155.16 g/mol
  • IUPAC Name : this compound
  • Structure :
Smiles CN1C NN C1CCC O O\text{Smiles CN1C NN C1CCC O O}

Antimicrobial Properties

Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Anticancer Activity

Triazole compounds are known for their anticancer potential. Studies have demonstrated that certain triazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. The specific mechanism of action for this compound remains to be fully elucidated; however, its structural similarity to known anticancer agents suggests potential efficacy in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory effects of triazole compounds have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation. Preliminary data suggest that this compound could modulate inflammatory responses, positioning it as a candidate for conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler triazole precursors. The following table summarizes some synthetic routes for related triazole compounds:

CompoundSynthesis MethodYield (%)References
5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazoleMulti-step from 3-bromobenzoic acid85%
N-substituted triazole derivativesReaction with various anilinesVaried

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several triazole derivatives against standard bacterial strains. The results indicated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, derivatives of triazoles were tested against various cancer cell lines. Results showed that these compounds inhibited cell proliferation significantly at micromolar concentrations. Further investigation into the specific action mechanisms of this compound is warranted to explore its full therapeutic potential .

Comparison with Similar Compounds

Structural Analogues with Triazole-Propanoic Acid Linkages

The following compounds share the 4-methyl-1,2,4-triazole core conjugated to a propanoic acid group but differ in substituents and linkage chemistry:

Compound Name Molecular Formula Substituents/Linkage Biological Activity Synthesis Method References
3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid (Target Compound) C6H9N3O2 Direct linkage Not explicitly reported; inferred bioactivity from analogs Not detailed in evidence; likely via cyclization of hydrazides or multi-step routes
3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid C14H17N3O4S Sulfur linker with 3,4-dimethoxyphenyl substituent Not reported; structural focus on nonlinear optical properties in related triazoles Thiol-alkylation of triazole-thiol intermediates
2-((5-(1-Benzyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid C18H18N4O3S Sulfur linker with benzyl-pyridone substituent Not reported; likely explored for enzyme inhibition Multi-step synthesis involving cyclization and coupling
2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl]propanoic acid C12H16ClN5O2S Sulfur linker with pyrazole substituent and ethyl group Not reported; potential antimicrobial or kinase inhibition Alkylation and thiol coupling

Propanoic Acid Derivatives with Alternative Heterocycles

Compounds with propanoic acid moieties linked to other heterocycles exhibit distinct properties:

Compound Name Molecular Formula Heterocycle Biological Activity Key Findings References
Chlorinated 3-phenylpropanoic acids (e.g., compound 1) C9H8Cl2O3 Phenyl ring Antimicrobial (E. coli, S. aureus) Selective activity against bacteria; minimal fungal inhibition
3-(2-oxo-2H-pyran-6-yl)propanoic acid C8H8O4 Pyran ring Moderate antifungal (A. niger) Weaker activity compared to chlorinated analogs
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide derivatives Variable 1,2,4-triazole Not reported; optimized for tautomerism studies Scalable synthesis (1–10 mmol) via one-pot coupling with arylamides

Key Comparative Insights

Structural and Functional Variations

  • Substituent Effects: Chlorinated phenylpropanoic acids show superior antimicrobial activity compared to non-halogenated analogs, suggesting that halogenation enhances bioactivity.
  • Synthetic Scalability: Derivatives like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides highlight scalable synthesis (up to 10 mmol), whereas sulfur-linked triazoles require specialized coupling steps.

Preparation Methods

Multi-step Synthesis Starting from 3-Bromobenzoic Acid Derivatives

A representative synthetic route involves the following key steps, as reported in recent research on related triazole derivatives:

Step Reaction Reagents/Conditions Product
1 Esterification 3-Bromobenzoic acid → Methyl-3-bromobenzoate Acid + Methanol, Acid catalyst
2 Hydrazide Formation Methyl-3-bromobenzoate → 3-Bromobenzohydrazide Hydrazine hydrate, reflux
3 Cyclization 3-Bromobenzohydrazide → 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Cyclization with appropriate reagents
4 Coupling Triazole-thiol + N-substituted 2-chloro-N-phenylpropanamide Base (e.g., LiH), DMF solvent, 24 h stirring

This method yields triazole derivatives bearing a sulfanyl-linked propanoic acid moiety, which can be further purified and characterized.

Thiol Coupling with Halogenated Propanoic Acid Derivatives

The key step to introduce the propanoic acid side chain involves nucleophilic substitution where the triazole-thiol attacks a halogenated propanoic acid derivative:

  • The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF).
  • Lithium hydride (LiH) or other bases are used to deprotonate the thiol, enhancing nucleophilicity.
  • The reaction proceeds at room temperature or slightly elevated temperatures, monitored by thin-layer chromatography (TLC).
  • After completion, the product is precipitated, filtered, washed, and dried to yield the desired compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), sometimes mixed with dichloromethane or other polar aprotic solvents Ensures good solubility and reaction rates
Base Lithium hydride (LiH), sodium hydride (NaH), or organic bases like triethylamine Deprotonates thiol for nucleophilic attack
Temperature Room temperature to 60°C Controlled to optimize reaction rate without decomposition
Reaction Time 12–24 hours Monitored by TLC for completion
Purification Filtration, washing with water, recrystallization or chromatography To obtain high purity product

Summary Table of Preparation Route

Step Starting Material Key Reagents Intermediate/Product Reaction Type
1 3-Bromobenzoic acid Methanol, acid catalyst Methyl-3-bromobenzoate Esterification
2 Methyl-3-bromobenzoate Hydrazine hydrate 3-Bromobenzohydrazide Hydrazide formation
3 3-Bromobenzohydrazide Cyclization reagents 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Cyclization
4 Triazole-thiol + N-substituted 2-chloro-N-phenylpropanamide LiH, DMF This compound derivative Nucleophilic substitution

Research Findings and Improvements

  • The use of bases such as 4-dimethylaminopyridine (DMAP) in the substitution step has been shown to significantly reduce reaction times and improve yields and purity of the triazole derivatives.
  • Selection of solvents influences the crystallinity and amorphous nature of the final product, with polar aprotic solvents favoring higher purity.
  • The multi-step approach allows for structural modifications at various stages, enabling the synthesis of diverse derivatives for biological and material science applications.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid in laboratory settings?

  • Methodological Answer: The synthesis typically involves a two-step process:

Nucleophilic Substitution: React 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form an ester intermediate (e.g., ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate). This step often uses polar aprotic solvents like DMF or THF under reflux (60–80°C) for 6–12 hours .

Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) hydrolysis of the ester intermediate yields the final propanoic acid derivative. Hydrolysis conditions (e.g., 1M HCl at 80°C for 4 hours) must be optimized to avoid side reactions like decarboxylation .

Table 1: Hypothetical Reaction Conditions Based on Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
1Ethyl bromoacetate, DMF, 70°C, 8h75–85
21M HCl, 80°C, 4h90–95

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the triazole ring (δ 8.5–9.0 ppm for triazole protons) and propanoic acid moiety (δ 2.5–3.5 ppm for CH₂ groups) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths and angles critical for verifying stereochemistry and hydrogen-bonding networks .
  • UV-Vis Spectroscopy: Used to study electronic transitions (e.g., π→π* in the triazole ring; λmax ~260–280 nm) .

Q. What are the key functional groups in this compound that influence its reactivity and biological activity?

  • Methodological Answer:
  • Triazole Ring: Participates in π-π stacking and hydrogen bonding, crucial for interactions with biological targets (e.g., enzyme active sites) .
  • Propanoic Acid Group: Enhances solubility in aqueous buffers (via deprotonation at physiological pH) and allows conjugation to other molecules (e.g., amide coupling for prodrug design) .

Advanced Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound during synthesis?

  • Methodological Answer: Use a factorial design approach to test variables:
  • Solvent: Compare DMF (high polarity) vs. THF (moderate polarity) to optimize nucleophilicity.
  • Catalyst: Add catalytic KI to enhance alkylation efficiency in Step 1 .
  • Hydrolysis pH: Adjust to pH 10–12 (basic) for faster ester cleavage without degrading the triazole ring .

Table 2: Optimization Parameters for Hydrolysis

ConditionOptimal RangeImpact on Yield
Temperature70–80°CMaximizes rate
Reaction Time3–5 hoursPrevents degradation
NaOH Concentration1–2MBalances speed and side reactions

Q. What strategies are recommended for resolving contradictions in reported biological activities of triazole-containing propanoic acid derivatives?

  • Methodological Answer:
  • Assay Standardization: Replicate studies under identical conditions (e.g., microbial strain, incubation time) to isolate structural vs. methodological factors .
  • Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 3-(4-Phenyl-triazol-3-yl)propanoic acid ) to identify critical substituents. For example, methyl vs. phenyl groups may alter lipophilicity and target binding .
  • Mechanistic Studies: Use enzyme inhibition assays (e.g., measuring IC₅₀) to verify if discrepancies arise from off-target effects .

Q. How can computational chemistry methods be applied to predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer:
  • Molecular Docking: Simulate binding poses with targets (e.g., fungal CYP51) using software like AutoDock Vina. Focus on hydrogen bonds between the triazole N-atoms and heme iron .
  • Molecular Dynamics (MD): Assess stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS) to identify key residues for mutagenesis studies .
  • QSAR Modeling: Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with antimicrobial IC₅₀ values to design improved analogs .

Data Contradiction Analysis Example

Scenario: Study A reports potent antifungal activity (MIC = 2 µg/mL), while Study B finds no activity (MIC > 128 µg/mL).

  • Resolution Steps:
    • Verify compound purity via HPLC (>95% purity required) .
    • Re-test using standardized CLSI broth microdilution protocols .
    • Compare strains: Activity may vary with fungal species (e.g., Candida albicans vs. Aspergillus fumigatus) due to membrane permeability differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid
Reactant of Route 2
3-(4-Methyl-4H-1,2,4-triazol-3-YL)propanoic acid

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